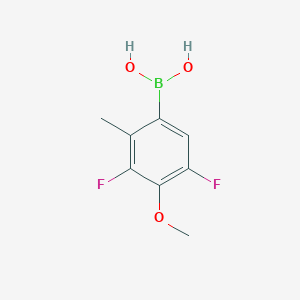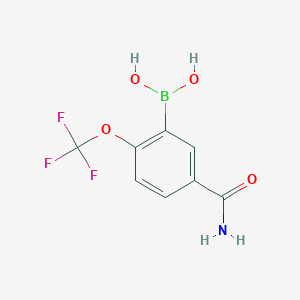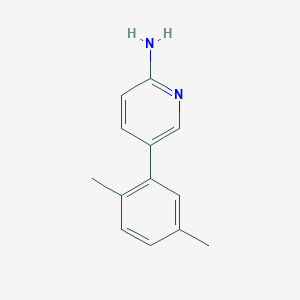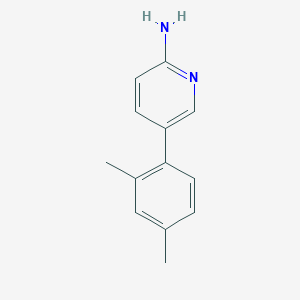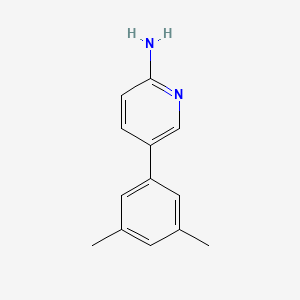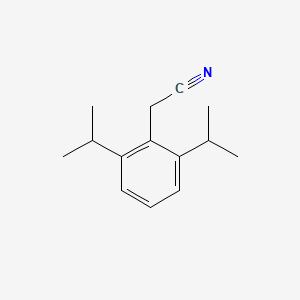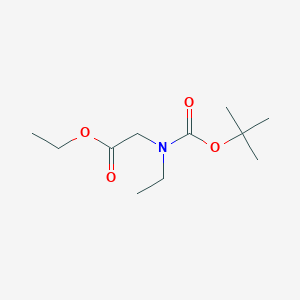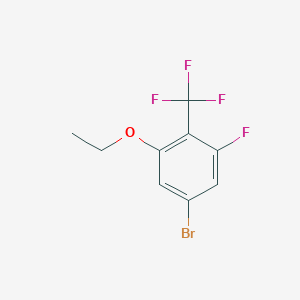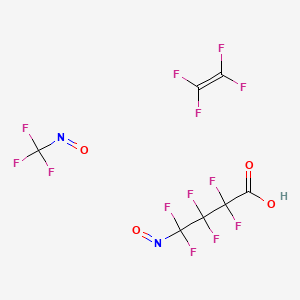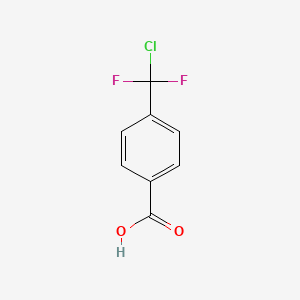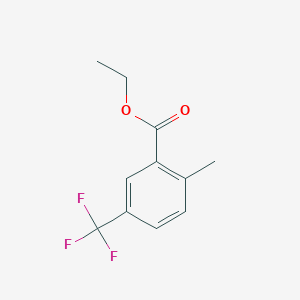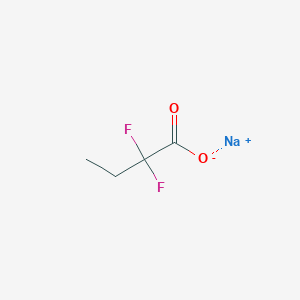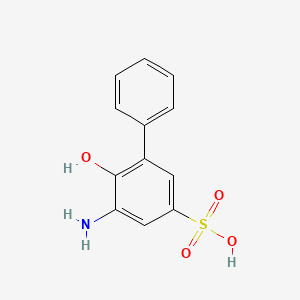
5-Amino-6-hydroxy-biphenyl-3-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is an aromatic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of amino, hydroxy, and sulfonic acid functional groups attached to a biphenyl structure. Its molecular formula is C12H11NO4S, and it has a molecular weight of approximately 265.28 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of biphenyl followed by nitration and subsequent reduction to introduce the amino group. The hydroxy group can be introduced through hydroxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Large-scale synthesis may also involve continuous flow reactors to maintain consistent quality and output.
化学反应分析
Types of Reactions: 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
5-Amino-6-hydroxy-biphenyl-3-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Aminonaphthalenesulfonic acids: These compounds also contain amino and sulfonic acid groups but are derived from naphthalene instead of biphenyl.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness: 5-Amino-6-hydroxy-biphenyl-3-sulfonic acid is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
3-amino-4-hydroxy-5-phenylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c13-11-7-9(18(15,16)17)6-10(12(11)14)8-4-2-1-3-5-8/h1-7,14H,13H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYWXYPTLDJORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)S(=O)(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
